molecular formula C8H7Cl2FO B1669619 (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol CAS No. 877397-65-4

(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol

Cat. No. B1669619
M. Wt: 209.04 g/mol
InChI Key: JAOYKRSASYNDGH-UHFFFAOYSA-N
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Description

Crizotinib Interm 7654 is an important intermediate for the synthesis of pharmaceutical compounds.

Scientific Research Applications

  • Biotechnological Applications

    • Field : Biotechnology
    • Application : “(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol” is used in the production of chiral pharmaceuticals and fine chemicals . Alcohol dehydrogenases (ADHs) are employed as biocatalysts for the dynamic kinetic resolution of racemic substrates and for the preparation of enantiomerically pure chemicals .
    • Methods : ADHs catalyze the interconversion between alcohols and aldehydes or ketones with high stereoselectivity under mild conditions . More attention has been paid to the exploration of robust enzymes with high catalytic efficiency and the development of novel non-aqueous media to improve the solubility of substrates .
    • Results : The application of ADHs in the asymmetric synthesis of chiral alcohols has been widely studied and applied, based on their high stereoselectivity under mild conditions .
  • Pharmaceutical Applications

    • Field : Pharmaceutical Industry
    • Application : “(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol” is a key intermediate in the synthesis of Crizotinib, a dual inhibitor of the mesenchymal-epithelial transition (MET) and anaplastic lymphoma kinase (ALK), used for the treatment of advanced non-small cell lung cancer (NSCLC) .
    • Methods : The synthesis involves the use of alcohol dehydrogenase and glucose dehydrogenase .
    • Results : The details of the results or outcomes obtained were not specified in the sources .

properties

IUPAC Name

(1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2FO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-4,12H,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOYKRSASYNDGH-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468534
Record name (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol

CAS RN

877397-65-4
Record name (αS)-2,6-Dichloro-3-fluoro-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877397-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877397654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.218.832
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

2,6-Dichloro-3-fluoroacetophenone (15 g, 0.072 mol) was stirred in THF (150 mL, 0.5M) at 0° C. using an ice bath for 10 min. Lithium aluminum hydride (from Aldrich, 2.75 g, 0.072 mol) was slowly added. The reaction was stirred at ambient temperature for 3 h. The reaction was cooled in ice bath, and water (3 mL) was added drop wisely followed by adding 15% NaOH (3 mL) slowly. The mixture was stirred at ambient temperature for 30 min. 15% NaOH (9 mL), MgSO4 were added and the mixture filtered to remove solids. The solids were washed with THF (50 mL) and the filtrate was concentrated to give 1-(2,6-Dichloro-3-fluoro-phenyl)-ethanol (14.8 gm, 95% yield) as a yellow oil. 1H NMR (400 MHz, DMSO-d6) δ 1.45 (d, 3H), 5.42 (m, 2H), 7.32 (m, 1H), 7.42 (m, 1H).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
9 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 2′,6′-dichloro-5′-fluoroacetophenone (10.4 g, 50 mmol) in MeOH (anhydrous, 80 mL) was added NaBH4 (3.78 g, 100 mmol) in portions at 0° C. After the addition of NaBH4, the solution was stirred at 0° C. for 10 min, then allowed to warm to room temperature and stirred at room temperature for 30 min. The reaction solution was concentrated to remove the solvent to give the residue. A saturated solution of NH4Cl (60 mL) was added slowly. The aqueous phase was then extracted with EtOAc (3×65 mL). The combined organic phase was washed with H2O (50 mL) and brine (50 mL), dried over anhydrous Na2SO4, concentrated by evaporation in vacuo to afford (±)1-(2,6-dichloro-3-fluorophenyl)ethanol (11 g, 100%) as a colorless oil.
Quantity
10.4 g
Type
reactant
Reaction Step One
Name
Quantity
3.78 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol
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Reactant of Route 6
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(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol

Citations

For This Compound
63
Citations
H Li, R Wang, A Wang, J Zhang, Y Yin… - ACS Sustainable …, 2020 - ACS Publications
To develop a method for preparing rapidly, precisely, and bio-orthogonally cross-linked enzymes (RP-CLEs), nonstandard amino acids (NSAAs) were inserted into the enzyme protein, …
Number of citations: 11 pubs.acs.org
CA Martinez, A Smogowicz, JS Steflik… - Practical Methods for …, 2010 - Wiley Online Library
The efficient and scalable synthesis of (S)-1-(2, 6-dichloro-3-fluorophenyl) ethanol (2) in enantiomerically pure form is crucial for the preparation of Crizotinib (Xalcori), a potent and …
Number of citations: 0 onlinelibrary.wiley.com
C Zong, X Zhang, F Yang, Y Zhou, N Chen… - Preparative …, 2019 - Taylor & Francis
(S)-1-(2, 6-dichloro-3-fluorophenyl) ethanol, the key chiral intermediate of crizotinib, was prepared from 1-(2, 6-dichloro-3-fluorophenyl) ethanone using the alcohol dehydrogenases …
Number of citations: 11 www.tandfonline.com
JQ Qian, PC Yan, DQ Che, QL Zhou, YQ Li - Tetrahedron Letters, 2014 - Elsevier
A novel approach for the synthesis of Crizotinib (1) is described. In addition, new efficient procedures have been developed for the preparation of (S)-1-(2,6-dichloro-3-fluorophenyl)…
Number of citations: 26 www.sciencedirect.com
AS de França, MVM Silva, RV Neves… - Bioorganic & Medicinal …, 2018 - Elsevier
Crizotinib is an anti-cancer agent approved for treatment of non-small cell lung carcinoma. Retrosynthetic analysis revels 1-(2,6-dichloro-3-fluorophenyl)ethanol as an important …
Number of citations: 9 www.sciencedirect.com
L Kong, B Fan, YC He - Molecular Catalysis, 2023 - Elsevier
(S)-2-Chloro-1-(3,4-difluorophenyl)-ethanol [(S)-CFPL] is a key chiral intermediate in the manufacture of Ticagrelor. In this study, deep eutectic solvent (DES) was used as the co-solvent…
Number of citations: 2 www.sciencedirect.com
R Wang, J Zhang, Z Luo, T Xie, Q Xiao, X Pei… - International Journal of …, 2022 - Elsevier
In traditional method for preparing crosslinked enzymes aggregates using glutaraldehyde, random linkage is inevitable, which often destroys the enzyme active sites and severely …
Number of citations: 3 www.sciencedirect.com
DP Mangan, TS Moody, O Gooding… - Practical Methods for …, 2012 - Wiley Online Library
Industrial Carbonyl Reduction Page 1 4 Industrial Carbonyl Reduction Chiral secondary alcohols are important intermediates in numerous pharmaceutical synthetic routes and before …
Number of citations: 0 onlinelibrary.wiley.com
D Zhang, J Ai, Z Liang, W Zhu, X Peng, X Chen… - Bioorganic & medicinal …, 2013 - Elsevier
A series of novel 5-(benzyloxy)pyridin-2(1H)-ones were designed, synthesized and biologically evaluated for c-Met inhibition. Various amides and benzoimidazoles at C-3 position were …
Number of citations: 5 www.sciencedirect.com
N Chen, Y Chen, Y Tang, Q Zhao, C Liu, W Niu… - Process …, 2019 - Elsevier
As the key chiral intermediate of luliconazole, (S)-2-chloro-1-(2, 4-dichlorophenyl) ethanol ((S)-CPEO) was prepared from 2-chloro-1-(2, 4-dichlorophenyl) ethanone (CPE) using a …
Number of citations: 12 www.sciencedirect.com

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